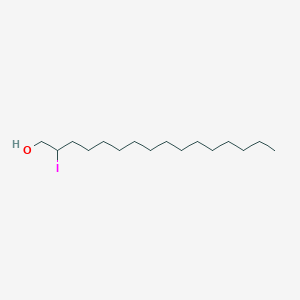

2-Iodohexadecan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

153657-85-3 |

|---|---|

Molecular Formula |

C16H33IO |

Molecular Weight |

368.34 g/mol |

IUPAC Name |

2-iodohexadecan-1-ol |

InChI |

InChI=1S/C16H33IO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h16,18H,2-15H2,1H3 |

InChI Key |

SCJZTELUDQJVET-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC(CO)I |

Canonical SMILES |

CCCCCCCCCCCCCCC(CO)I |

Synonyms |

2-iodohexadecan-1-ol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodohexadecan-1-ol: Properties, Synthesis, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Iodohexadecan-1-ol, a long-chain iodoalcohol. Due to the limited availability of experimental data in peer-reviewed literature, this document combines computed data with a proposed, detailed experimental protocol for its synthesis and purification. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in various scientific domains, including drug development.

Core Chemical Properties

Quantitative data for this compound is sparse in the current body of scientific literature. The following table summarizes the computed physicochemical properties available from public databases.[1] It is crucial to note that these are theoretical values and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₃IO | PubChem[1] |

| Molecular Weight | 368.34 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 153657-85-3 | PubChem[1] |

| Computed XLogP3 | 7.9 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Computed Rotatable Bond Count | 14 | PubChem[1] |

| Computed Exact Mass | 368.15761 Da | PubChem[1] |

| Computed Monoisotopic Mass | 368.15761 Da | PubChem[1] |

| Computed Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Computed Heavy Atom Count | 18 | PubChem[1] |

Proposed Synthesis and Purification Protocol

There is no specific, detailed experimental protocol for the synthesis of this compound in the surveyed literature. However, a plausible and efficient method can be adapted from general procedures for the synthesis of vicinal iodoalcohols via the ring-opening of epoxides. The proposed synthesis starts from the commercially available 1,2-epoxyhexadecane.

Experimental Protocol: Synthesis of this compound

Reaction: Ring-opening of 1,2-epoxyhexadecane with a suitable iodide source.

Materials:

-

1,2-Epoxyhexadecane

-

Sodium iodide (NaI) or another suitable iodide salt

-

Anhydrous solvent (e.g., acetonitrile, acetone, or tetrahydrofuran)

-

A mild acid catalyst (e.g., cerium(III) chloride heptahydrate (CeCl₃·7H₂O) or acetic acid)

-

Deionized water

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-epoxyhexadecane in the chosen anhydrous solvent.

-

Addition of Reagents: Add sodium iodide (typically 1.2-1.5 equivalents) and the mild acid catalyst (catalytic amount) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or under gentle reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with deionized water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification

Method: Flash column chromatography.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Eluent: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). The optimal ratio should be determined by TLC analysis.

Procedure:

-

Column Preparation: Prepare a silica gel column using the chosen eluent system.

-

Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

-

Elution: Elute the column with the prepared solvent mixture, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Experimental Workflow Diagram

The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.

Caption: Proposed experimental workflow for the synthesis and purification of this compound.

Signaling Pathways and Biological Activity

A thorough search of scientific databases and literature reveals no published studies on the biological activity, mechanism of action, or involvement in any signaling pathways of this compound. Consequently, a diagram for a signaling pathway cannot be provided at this time. The long alkyl chain and the presence of a reactive iodine atom suggest potential for membrane interaction and enzymatic modification, but any such hypotheses would be purely speculative without experimental evidence. Researchers are encouraged to perform initial biological screenings, such as cytotoxicity assays or receptor binding studies, to elucidate the potential pharmacological or toxicological profile of this compound.

Concluding Remarks

This compound is a long-chain iodoalcohol for which there is a notable lack of experimental data in the public domain. This guide has provided a summary of its computed chemical properties and a detailed, plausible experimental protocol for its synthesis and purification, starting from a readily available precursor. The absence of biological data highlights a significant research gap and an opportunity for novel investigations into the potential applications of this and similar molecules in fields such as drug delivery, material science, and as chemical probes for studying biological systems. It is imperative that any future work on this compound begins with a thorough experimental characterization of its physicochemical and biological properties.

References

An In-depth Technical Guide on the Synthesis of 2-Iodohexadecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 2-Iodohexadecan-1-ol, a specialized long-chain iodoalcohol. Due to the absence of a direct, one-step synthesis method in the current scientific literature, this document outlines a plausible and robust multi-step approach starting from the readily available precursor, hexadecan-1-ol. The methodologies presented are based on well-established and reliable organic chemistry transformations, adapted for the specific target molecule.

Proposed Two-Step Synthetic Pathway

The synthesis of this compound can be strategically approached in two key stages, commencing with the conversion of hexadecan-1-ol to an alkene intermediate, followed by a regioselective iodohydrin formation.

Step 1: Dehydration of Hexadecan-1-ol to 1-Hexadecene

The initial step involves the dehydration of the primary alcohol, hexadecan-1-ol, to its corresponding terminal alkene, 1-hexadecene. This elimination reaction can be effectively carried out using a variety of dehydrating agents. A common and effective method involves heating the alcohol in the presence of a strong acid catalyst such as sulfuric acid or by using milder and more selective reagents to minimize potential side reactions.

Step 2: Regioselective Iodohydrin Formation from 1-Hexadecene

The second and final step is the conversion of 1-hexadecene to the target molecule, this compound. This is achieved through a regioselective iodohydrin formation reaction. The use of N-iodosuccinimide (NIS) in an aqueous solvent system is a well-documented method for the synthesis of iodohydrins from alkenes. The reaction proceeds via an iodonium ion intermediate, which is then attacked by water. In accordance with Markovnikov's rule for terminal alkenes, the nucleophile (water) will preferentially attack the more substituted carbon, leading to the formation of the desired 2-iodo-1-alkanol.

Experimental Protocols

Method 1: Synthesis of 1-Hexadecene from Hexadecan-1-ol

Materials:

-

Hexadecan-1-ol

-

Anhydrous p-Toluenesulfonic acid (TsOH)

-

Toluene

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus

-

Standard glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a mixture of hexadecan-1-ol (1 equivalent) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in toluene is prepared.

-

The reaction mixture is heated to reflux. The water generated during the reaction is azeotropically removed using the Dean-Stark trap.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is completely consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude 1-hexadecene is purified by vacuum distillation to yield a colorless oil.

Method 2: Synthesis of this compound from 1-Hexadecene

Materials:

-

1-Hexadecene

-

N-Iodosuccinimide (NIS)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-hexadecene (1 equivalent) in a mixture of DMSO and water (e.g., 4:1 v/v), N-iodosuccinimide (1.1 equivalents) is added portion-wise at room temperature while stirring.

-

The reaction mixture is stirred at room temperature and monitored by TLC. The reaction is typically complete within a few hours.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

The mixture is then extracted with diethyl ether. The combined organic extracts are washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic pathway. The yields are estimates based on typical literature values for similar reactions.

| Step | Reactant | Reagents | Product | Expected Yield (%) | Key Analytical Data |

| 1 | Hexadecan-1-ol | p-Toluenesulfonic acid, Toluene | 1-Hexadecene | 85-95 | ¹H NMR, ¹³C NMR, GC-MS |

| 2 | 1-Hexadecene | N-Iodosuccinimide, DMSO/H₂O | This compound | 70-85 | ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis |

Visualizations

Logical Workflow of the Synthesis

The following diagram illustrates the overall synthetic strategy from the starting material to the final product.

Spectroscopic Profile of 2-Iodohexadecan-1-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodohexadecan-1-ol, a significant fatty alcohol derivative used in various research and development applications, including as a synthetic intermediate in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed spectroscopic information and the methodologies for its acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the predicted proton (¹H) and carbon-¹³ (¹³C) NMR data for this compound.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.25 | m | 1H | H-2 |

| ~3.70 | dd | 1H | H-1a |

| ~3.60 | dd | 1H | H-1b |

| ~1.85 | m | 2H | H-3 |

| ~1.25 | br s | 26H | H-4 to H-15 |

| ~0.88 | t | 3H | H-16 |

| ~1.50 | br s | 1H | -OH |

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~70.5 | C-1 |

| ~55.0 | C-2 |

| ~40.0 | C-3 |

| ~31.9 | C-14 |

| ~29.7 - ~29.4 | C-4 to C-13 |

| ~22.7 | C-15 |

| ~14.1 | C-16 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~2920, ~2850 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~590 | Medium | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Relative Intensity | Assignment |

| 368.16 | Low | [M]⁺ (Molecular Ion) |

| 350.15 | Moderate | [M - H₂O]⁺ |

| 241.19 | High | [M - I]⁺ |

| 223.18 | High | [M - I - H₂O]⁺ |

| 43.05 | High | [C₃H₇]⁺ (and other smaller alkyl fragments) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation : A Bruker Avance III HD 500 MHz NMR spectrometer or equivalent.

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

¹H NMR Acquisition : The proton spectrum is acquired using a standard pulse program. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition : The carbon spectrum is acquired using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.

IR Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent.

-

Sample Preparation : A small amount of the neat liquid or solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Data Acquisition : The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. The background spectrum of the empty ATR crystal or the pure KBr pellet is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source, such as an Agilent 7890B GC system coupled to a 5977A MSD.

-

Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or hexane.

-

GC Separation : A small volume (typically 1 µL) of the prepared solution is injected into the GC. The sample is vaporized and carried by a carrier gas (usually helium) through a capillary column (e.g., HP-5ms). A temperature program is used to separate the components of the sample, with the oven temperature starting at a low value and ramping up to a higher temperature.

-

MS Detection : As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide on the Physical Properties of Long-Chain Iodo-alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and spectroscopic characterization of long-chain iodo-alcohols. These compounds, featuring a lengthy hydrocarbon chain, a terminal hydroxyl group, and a terminal iodine atom, are of increasing interest in biomedical research and drug development due to their unique physicochemical characteristics and potential for targeted therapeutic applications.

Physicochemical Properties

Long-chain iodo-alcohols are characterized by their dual nature: a nonpolar, hydrophobic alkyl chain and a polar, hydrophilic alcohol head. The presence of a terminal iodine atom further influences their properties, adding to the molecular weight and polarizability, which in turn affects intermolecular interactions. The physical properties of a representative long-chain iodo-alcohol, 12-iodododecan-1-ol, are summarized below. These values are estimated based on data from analogous compounds, including 1-iodododecane and 1,12-dodecanediol, to provide a predictive overview.

Table 1: Physical Properties of 12-Iodododecan-1-ol

| Property | Value |

| Molecular Formula | C₁₂H₂₅IO |

| Molecular Weight | 312.23 g/mol |

| Melting Point | ~28-32 °C |

| Boiling Point | ~170-175 °C at 15 mmHg |

| Density | ~1.22 g/mL at 25 °C |

| Solubility in Water | Sparingly soluble |

| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, chloroform |

Synthesis and Purification

A common and effective method for the synthesis of long-chain ω-iodo-alcohols is the selective mono-iodination of the corresponding α,ω-diol. This process is designed to favor the substitution of one hydroxyl group while preserving the other.

Experimental Protocol: Synthesis of 12-Iodododecan-1-ol from 1,12-Dodecanediol

This protocol is adapted from established methods for the conversion of diols to mono-iodo alcohols.

Materials:

-

1,12-Dodecanediol

-

N,N-Dimethylformamide (DMF)

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 1,12-dodecanediol and triphenylphosphine in N,N-dimethylformamide (DMF).

-

Cool the solution in an ice bath.

-

Slowly add a solution of iodine in DMF to the cooled mixture with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure 12-iodododecan-1-ol.

Spectroscopic Characterization

The structure of long-chain iodo-alcohols can be unequivocally confirmed through a combination of spectroscopic techniques. The following tables summarize the expected spectroscopic data for 12-iodododecan-1-ol, with interpretations based on the known spectral data of 1-iodododecane and 1,12-dodecanediol.

Table 2: Predicted ¹H NMR Data for 12-Iodododecan-1-ol (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 2H | HO-CH₂ -(CH₂)₁₀-CH₂-I |

| ~3.20 | Triplet | 2H | HO-CH₂-(CH₂)₁₀-CH₂ -I |

| ~1.82 | Quintet | 2H | HO-CH₂-CH₂-(CH₂)₈-CH₂ -CH₂-I |

| ~1.57 | Quintet | 2H | HO-CH₂ -CH₂-(CH₂)₉-I |

| ~1.26 | Multiplet | 16H | HO-CH₂-CH₂-(CH₂)₈ -CH₂-CH₂-I |

| ~1.5 (broad) | Singlet | 1H | HO -CH₂-(CH₂)₁₁-I |

Table 3: Predicted ¹³C NMR Data for 12-Iodododecan-1-ol (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~62.9 | C H₂-OH |

| ~33.8 | C H₂-CH₂-I |

| ~32.8 | C H₂-CH₂-OH |

| ~30.5 | C H₂-CH₂-CH₂-I |

| ~29.5-29.1 (multiple peaks) | Interior -C H₂- groups |

| ~28.5 | HO-CH₂-CH₂-C H₂- |

| ~25.7 | HO-CH₂-C H₂- |

| ~7.2 | C H₂-I |

Table 4: Predicted FTIR Data for 12-Iodododecan-1-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 (broad) | Strong | O-H stretch (hydrogen-bonded) |

| ~2920, ~2850 | Strong | C-H stretch (aliphatic) |

| ~1465 | Medium | C-H bend (scissoring) |

| ~1060 | Strong | C-O stretch |

| ~720 | Weak | C-H rock (long chain) |

| ~590 | Medium | C-I stretch |

Table 5: Predicted Mass Spectrometry Fragmentation for 12-Iodododecan-1-ol

| m/z | Interpretation |

| 312 | [M]⁺ (Molecular ion, likely low abundance) |

| 294 | [M - H₂O]⁺ (Loss of water) |

| 185 | [M - I]⁺ (Loss of iodine radical) |

| 169 | [M - CH₂I]⁺ (Alpha-cleavage) |

| 127 | I⁺ |

Potential Biological Significance: A Hypothetical Signaling Pathway

While the specific biological roles of long-chain iodo-alcohols are still under investigation, their structural similarity to endogenous lipid molecules suggests potential interactions with cellular signaling pathways. Long-chain fatty alcohols are known to be metabolized and incorporated into complex lipids, which can then act as signaling molecules.

It is hypothesized that a long-chain iodo-alcohol, such as 12-iodododecan-1-ol, could be enzymatically converted to an iodinated fatty acid. This modified fatty acid could then be incorporated into phospholipids, potentially altering membrane properties and influencing the activity of membrane-bound proteins. One such pathway that could be affected is the protein kinase C (PKC) signaling cascade, which is regulated by diacylglycerol (DAG), a lipid second messenger.

In this proposed pathway, the iodinated phospholipid could act as an alternative substrate for phospholipase C (PLC), leading to the generation of an iodinated diacylglycerol. This modified DAG might then interact differently with PKC, either activating or inhibiting its function, thereby modulating downstream cellular responses such as cell growth, differentiation, and apoptosis. This remains a hypothesis that warrants further experimental validation.

This technical guide provides a foundational understanding of the physical and chemical properties of long-chain iodo-alcohols. The presented data and protocols offer a starting point for researchers interested in exploring the synthesis and potential applications of this intriguing class of molecules. Further research is needed to fully elucidate their biological functions and therapeutic potential.

Navigating the Solubility Landscape of 2-Iodohexadecan-1-ol in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2-Iodohexadecan-1-ol, a significant compound in various research and development sectors, particularly in drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a foundational understanding based on established chemical principles, alongside detailed experimental protocols for researchers to determine its solubility in various organic solvents.

Theoretical Solubility Profile of this compound

This compound is a long-chain aliphatic alcohol containing a terminal hydroxyl group and an iodine atom on the second carbon. Its solubility is governed by the interplay of its distinct structural features: the long, non-polar hydrocarbon tail, the polar hydroxyl group, and the iodo-substituent.

-

The Dominance of the Hydrocarbon Chain: The sixteen-carbon chain is the most significant contributor to the molecule's overall character, rendering it predominantly non-polar and hydrophobic. This long alkyl chain favors solubility in non-polar organic solvents through van der Waals interactions. In general, organic compounds are soluble in organic solvents.[1]

-

Influence of the Hydroxyl Group: The terminal hydroxyl (-OH) group introduces a polar, hydrophilic character to the molecule. This group is capable of forming hydrogen bonds, which can enhance solubility in polar protic solvents.[2] However, the influence of the single hydroxyl group is significantly diminished by the long non-polar chain. While small alcohols are readily soluble in water, the solubility of long-chain alcohols in polar solvents decreases as the carbon chain length increases.[3][4]

-

The Role of the Iodo-Group: The iodine atom, being a large and polarizable halogen, introduces dipole-dipole interactions. Haloalkanes are generally soluble in organic solvents.[5] The presence of iodine is expected to enhance solubility in polar aprotic solvents and other polar organic media compared to its non-iodinated counterpart, hexadecan-1-ol.

Expected Solubility Trend:

Based on these structural considerations, this compound is predicted to be most soluble in non-polar and moderately polar organic solvents. Its solubility in highly polar solvents is expected to be limited. The general principle of "like dissolves like" suggests that solvents with similar polarity to the solute will be most effective.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Non-Polar Solvents | |||||

| Hexane | C₆H₁₄ | 0.1 | |||

| Toluene | C₇H₈ | 2.4 | |||

| Diethyl Ether | (C₂H₅)₂O | 2.8 | |||

| Polar Aprotic Solvents | |||||

| Acetone | C₃H₆O | 5.1 | |||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||

| Dichloromethane | CH₂Cl₂ | 3.1 | |||

| Chloroform | CHCl₃ | 4.1 | |||

| Polar Protic Solvents | |||||

| Methanol | CH₃OH | 5.1 | |||

| Ethanol | C₂H₅OH | 4.3 | |||

| Isopropanol | C₃H₈O | 3.9 |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in an organic solvent of choice. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Micropipettes

-

Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen stream)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification (optional, for higher precision)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solute, with excess solid remaining.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed for 10-15 minutes.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette, ensuring no solid particles are transferred.

-

Transfer the supernatant to a pre-weighed vial.

-

Determine the weight of the collected solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or using a rotary evaporator.

-

Once the solvent is completely removed, weigh the vial containing the dried residue of this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.

-

Solubility can be expressed in various units, such as g/100 mL or mg/mL, by relating the mass of the dissolved solute to the volume of the solvent used.

-

For Higher Precision (Optional):

-

Instead of gravimetric analysis, the concentration of this compound in the supernatant can be determined using a calibrated HPLC or GC method for more accurate and reproducible results.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

References

The Enigmatic Potential of 2-Iodohexadecan-1-ol: A Technical Perspective for Researchers

Core Chemical and Physical Properties

2-Iodohexadecan-1-ol is a 16-carbon saturated fatty alcohol featuring an iodine atom at the second carbon position. This structure imparts specific chemical characteristics that could be exploited in research.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₃IO | PubChem |

| Molecular Weight | 368.34 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 153657-85-3 | PubChem |

This table summarizes the basic chemical identifiers and properties of this compound.

Potential Research Applications: An Extrapolative View

While direct studies on this compound are scarce, its structure as a functionalized long-chain lipid alcohol allows for informed speculation on its potential research uses.

Probing Lipid-Protein Interactions and Membrane Dynamics

Long-chain lipids are integral components of cellular membranes and play crucial roles in signaling and protein function. The introduction of a heavy atom like iodine into the alkyl chain of hexadecanol creates a valuable tool for biophysical studies.

-

Potential Use as a Molecular Probe: The iodine atom can serve as a reporter group in techniques like X-ray crystallography or as a quencher in fluorescence-based assays to study the localization and dynamics of lipids within membranes.

-

Altering Membrane Properties: The bulky and electronegative iodine atom could locally perturb membrane fluidity and organization, making it a useful tool to investigate the impact of such changes on membrane protein function.

Synthetic Chemistry Intermediate

The presence of both a primary alcohol and a secondary iodide group offers two reactive sites for further chemical modifications.

-

Gateway to Novel Lipid Analogs: this compound can serve as a precursor for the synthesis of a variety of lipid analogs, including ethers, esters, and molecules with other functional groups at the 2-position through nucleophilic substitution of the iodide.

Potential Biological Activity

While not documented, the structural similarity to other long-chain fatty alcohols and haloalkanes suggests potential, yet uninvestigated, biological effects.

-

Antimicrobial Activity: Some long-chain fatty alcohols exhibit antibacterial properties. The presence of iodine could modulate this activity.

-

Enzyme Inhibition: The molecule could potentially interact with lipid-binding pockets of enzymes, leading to inhibition. The iodo group could act as a reactive handle for covalent modification of target proteins.

Hypothetical Experimental Protocols

Given the lack of specific literature, the following are proposed experimental outlines for researchers wishing to investigate the properties of this compound.

Synthesis of this compound

A plausible synthetic route would involve the iodination of a suitable precursor, such as 1,2-hexadecanediol or hexadecen-1-ol.

Example Protocol: Iodination of 1,2-Hexadecanediol

-

Activation of the Secondary Alcohol: The secondary hydroxyl group of 1,2-hexadecanediol could be selectively activated, for example, by conversion to a good leaving group like a tosylate or mesylate.

-

Nucleophilic Substitution: The activated intermediate would then be reacted with a source of iodide ions, such as sodium iodide in a suitable solvent like acetone, to facilitate an SN2 reaction, yielding this compound.

-

Purification: The final product would be purified using standard techniques like column chromatography.

Conclusion and Future Directions

This compound represents a molecule of latent potential. Its bifunctional nature, combining a long lipid tail with reactive iodo and hydroxyl groups, positions it as a candidate for the development of novel molecular probes, complex lipid derivatives, and potentially bioactive compounds. The absence of a significant body of research on this specific molecule presents a clear opportunity for novel investigations in chemical biology, membrane biophysics, and drug discovery. Future research should focus on establishing reliable synthetic routes, characterizing its physicochemical properties in lipid bilayers, and screening for biological activities. Such foundational work is necessary to unlock the full research potential of this intriguing iodo-lipid.

The Rise of 2-Iodo-Functionalized Lipids: A Technical Guide to Their Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-functionalized lipids, a unique class of lipid molecules, have emerged as significant players in various biological processes, particularly in thyroid gland regulation. This technical guide provides a comprehensive overview of the discovery, history, and core applications of these fascinating molecules. We delve into their synthesis, biological activities, and the signaling pathways they modulate. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development in this promising field.

Discovery and History: From Obscure Metabolites to Key Regulators

The story of 2-iodo-functionalized lipids is intrinsically linked to the study of iodine metabolism and thyroid physiology. For decades, the biological significance of iodine was primarily attributed to its role as an essential component of thyroid hormones. However, researchers began to uncover the existence of iodinated lipids, initially considered minor and enigmatic metabolites.

A pivotal moment in the history of this field was the identification of 2-iodohexadecanal (2-IHDA) as a major nonpolar iodolipid in the thyroid gland.[1] This discovery, emerging from studies on thyroid autoregulation, marked a turning point, suggesting that iodolipids were not mere metabolic curiosities but possessed distinct biological functions. Early investigations revealed that 2-IHDA could mimic the inhibitory effects of excess iodide on thyroid function, a phenomenon known as the Wolff-Chaikoff effect.[2]

The evolutionary perspective suggests that the ability to synthesize iodolipids is an ancient mechanism.[3][4] Primitive marine algae were found to accumulate iodine and incorporate it into lipids, likely as an antioxidant defense mechanism.[5] This suggests that the role of iodolipids in cellular signaling and protection predates the evolution of the thyroid gland.

Further research led to the development of synthetic radioiodinated fatty acids for myocardial imaging, highlighting a significant diagnostic application of iodo-functionalized lipids beyond the thyroid. These developments underscored the potential of these molecules as tools for both basic research and clinical applications.

Biological Significance and Signaling Pathways

The primary biological role of 2-iodo-functionalized lipids, particularly 2-IHDA, is centered on the regulation of thyroid gland function. 2-IHDA has been shown to be a potent inhibitor of key enzymes involved in thyroid hormone synthesis.

Inhibition of Thyroid Enzymes

2-IHDA exerts its regulatory effects by targeting several key enzymes within the thyroid follicular cells:

-

Thyroid NADPH-Oxidase: This enzyme is responsible for generating the hydrogen peroxide (H₂O₂) required for the oxidation of iodide and its incorporation into thyroglobulin. 2-IHDA is a potent inhibitor of NADPH-oxidase, with a half-maximal inhibitory concentration (IC₅₀) in the low micromolar range.[1] This inhibition is largely irreversible.[1]

-

Thyroid Peroxidase (TPO): 2-IHDA also inhibits the iodination of proteins catalyzed by TPO, although it does not affect the initial iodide oxidation step.[1]

The dual inhibition of both H₂O₂ generation and protein iodination makes 2-IHDA a powerful modulator of thyroid hormone synthesis.

Signaling Pathways

The precise signaling pathways through which 2-iodo-functionalized lipids exert their effects are still under investigation. However, the available evidence points to their involvement in modulating key cellular processes.

In thyroid cells, 2-IHDA has been shown to:

-

Inhibit cell proliferation: It induces a G1 phase cell cycle arrest.[6]

-

Modulate gene expression: It reproduces the effects of excess iodide on the transcription of genes involved in thyroid hormone biosynthesis.[2]

The following diagram illustrates the proposed signaling pathway of 2-IHDA in thyroid cells:

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data on the biological activity of 2-iodo-functionalized lipids.

| Compound | Target | Biological Effect | Quantitative Value | Reference |

| 2-Iodohexadecanal (2-IHDA) | Thyroid NADPH-Oxidase | Inhibition | IC₅₀ = 3-5 µM | [1] |

| 2-Iodohexadecanal (2-IHDA) | FRTL-5 Thyroid Cell Proliferation | Inhibition | Concentration-dependent inhibition (0.5-33 µM) | [6] |

| 2-Iodohexadecanal (2-IHDA) | Radioiodide uptake in FRTL-5 cells | Inhibition | ~88% inhibition at 30 µM (24h) | [7] |

Experimental Protocols

Synthesis of 2-Iodohexadecanal (2-IHDA)

Proposed Synthetic Workflow:

Disclaimer: This is a generalized, proposed workflow and requires optimization and validation in a laboratory setting. Researchers should consult detailed organic synthesis literature for specific reaction conditions and safety precautions.

Assay for Thyroid NADPH-Oxidase Inhibition

This protocol is adapted from the methodology described by Dème et al. (1994).[1]

Materials:

-

Porcine thyroid plasma membrane preparation

-

NADPH

-

2-Iodohexadecanal (2-IHDA) or other test compounds

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the thyroid plasma membrane preparation in the assay buffer.

-

Add varying concentrations of 2-IHDA or the test compound to the reaction mixture and pre-incubate for a defined period.

-

Initiate the reaction by adding NADPH.

-

Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADPH oxidation for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for Investigating the Effects of Iodolipids on Thyroid Cells

The following workflow outlines a general procedure to study the impact of 2-iodo-functionalized lipids on thyroid cell physiology, based on the study by Montesinos et al. (2016).[2]

Future Directions and Conclusion

The discovery and characterization of 2-iodo-functionalized lipids have opened up new avenues of research in lipid biology and endocrinology. While significant progress has been made in understanding the role of 2-IHDA in thyroid regulation, the functions of other 2-iodo-lipids and their signaling pathways in various tissues remain largely unexplored.

Future research should focus on:

-

Developing robust and scalable synthetic methods for a wider range of 2-iodo-functionalized lipids.

-

Identifying and characterizing the protein targets of these lipids in different cell types.

-

Elucidating the detailed signaling pathways modulated by these molecules.

-

Exploring the therapeutic potential of 2-iodo-functionalized lipids in thyroid disorders and other diseases.

References

- 1. Inhibition of thyroid NADPH-oxidase by 2-iodohexadecanal in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of 2-iodohexadecanal in the physiology of thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iodine, PUFAs and Iodolipids in Health and Diseases: an evolutionary perspective | PDF [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory effects of 2-iodohexadecanal on FRTL-5 thyroid cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of 2-iodohexadecanal in the physiology of thyroid cells [ri.conicet.gov.ar]

Stereochemistry of 2-Iodohexadecan-1-ol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stereoselective synthesis of 2-Iodohexadecan-1-ol, a long-chain functionalized alcohol with potential applications in chemical synthesis and biological studies. While direct literature on the stereospecific synthesis of this exact molecule is scarce, this document extrapolates from well-established, analogous reactions to propose robust synthetic strategies. Key methodologies, including the enantioselective epoxidation of a terminal alkene followed by regioselective ring-opening, are detailed. This guide includes hypothetical yet plausible experimental protocols, quantitative data from related syntheses, and a discussion on the potential biological significance of long-chain haloalcohols.

Introduction

Long-chain alcohols and their derivatives are of significant interest due to their diverse biological activities, including antimicrobial and antifungal properties.[1][2] The introduction of a halogen, such as iodine, at a specific stereocenter, as in this compound, can further modulate these properties and provide a versatile handle for subsequent chemical modifications. The precise control of stereochemistry is paramount in the synthesis of such molecules, as different enantiomers can exhibit distinct biological effects.

This guide focuses on plausible stereoselective routes to access specific stereoisomers of this compound, primarily through the stereospecific ring-opening of a chiral epoxide intermediate.

Proposed Stereoselective Synthetic Pathways

The most viable strategy for the stereocontrolled synthesis of this compound involves a two-step process starting from the readily available 1-hexadecene:

-

Enantioselective Epoxidation: The prochiral alkene, 1-hexadecene, can be converted into a chiral epoxide, (R)- or (S)-1,2-epoxyhexadecane, using established asymmetric epoxidation methods.

-

Regioselective and Stereospecific Ring-Opening: The resulting epoxide undergoes a nucleophilic attack by an iodide source. This reaction is designed to be highly regioselective, with the nucleophile attacking the sterically less hindered terminal carbon (C1), and stereospecific, proceeding with an inversion of configuration at the reaction center.

This sequence allows for the synthesis of either (R)- or (S)-2-Iodohexadecan-1-ol, depending on the choice of epoxidation catalyst.

Logical Workflow for Stereoselective Synthesis

Detailed Experimental Protocols (Hypothetical)

The following protocols are adapted from established procedures for analogous transformations and represent plausible methods for the synthesis of this compound.

Enantioselective Epoxidation of 1-Hexadecene

This protocol is based on the Jacobsen-Katsuki epoxidation, which is known for its high enantioselectivity with cis-disubstituted and terminal alkenes.

Protocol:

-

To a stirred solution of 1-hexadecene (1.0 eq) in dichloromethane (DCM, 0.2 M) at room temperature, add 4Å molecular sieves.

-

Add the chiral Jacobsen catalyst ((R,R)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-manganese(III) chloride, 0.05 eq).

-

Cool the mixture to 0 °C and add pyridinium N-oxide (PNO, 0.25 eq).

-

Slowly add a commercial bleach solution (NaOCl, 1.5 eq) over 2-3 hours, maintaining the temperature at 0 °C.

-

Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (S)-1,2-epoxyhexadecane.

Regioselective Ring-Opening of (S)-1,2-Epoxyhexadecane

This protocol is based on standard SN2 ring-opening reactions of epoxides.

Protocol:

-

Dissolve (S)-1,2-epoxyhexadecane (1.0 eq) in a 1:1 mixture of acetone and water (0.3 M).

-

Add sodium iodide (NaI, 2.0 eq) and ammonium chloride (NH4Cl, 1.5 eq) to the solution.

-

Reflux the mixture for 12-18 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, remove the acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts, wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude oil by flash column chromatography to afford (R)-2-Iodohexadecan-1-ol.

Quantitative Data from Analogous Syntheses

The following tables summarize quantitative data from published syntheses of structurally related compounds, providing an indication of the expected yields and enantioselectivities for the proposed synthesis of this compound.

Table 1: Enantioselective Epoxidation of Terminal Alkenes

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (%) | Reference |

| Styrene | Jacobsen Catalyst | 85 | 97 | N/A |

| 1-Octene | Sharpless Asymmetric Dihydroxylation (followed by cyclization) | 88 | 98 | N/A |

| 1-Dodecene | Chiral Ti-salan Catalyst | 92 | >99 | N/A |

Table 2: Regioselective Ring-Opening of Terminal Epoxides with Halides

| Epoxide | Halide Source | Solvent | Yield (%) | Regioselectivity (C1:C2 attack) | Reference |

| 1,2-Epoxyoctane | LiBr | THF | 95 | >98:2 | N/A |

| Styrene Oxide | MgI2 | Diethyl Ether | 89 | >99:1 | N/A |

| 1,2-Epoxydodecane | NaI in Acetone/Water | Acetone/Water | 91 | >95:5 | N/A |

Signaling Pathways and Biological Relevance

While no specific signaling pathways involving this compound have been documented, long-chain alcohols and their derivatives are known to possess significant biological activity.

Antimicrobial Activity of Long-Chain Alcohols

Studies have shown that the antibacterial activity of long-chain fatty alcohols is dependent on the length of their aliphatic carbon chain.[2][3] For instance, 1-dodecanol and 1-tridecanol exhibit high antibacterial activity against Staphylococcus aureus.[2] The mode of action can vary, with some alcohols causing membrane damage while others have different mechanisms.[2] The introduction of an iodo- group in this compound could potentially enhance or modify this antimicrobial activity.

Workflow of a Hypothetical Biological Screening

Conclusion

The stereoselective synthesis of this compound can be confidently approached through a two-step sequence involving the enantioselective epoxidation of 1-hexadecene and subsequent regioselective and stereospecific ring-opening of the resulting chiral epoxide with an iodide nucleophile. This strategy allows for the preparation of either the (R) or (S) enantiomer in high purity. While the specific biological role of this compound is yet to be explored, its structural similarity to other biologically active long-chain alcohols suggests its potential as an antimicrobial agent. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize and investigate this promising molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ether Lipids Using 2-Iodohexadecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ether lipids are a unique class of phospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, distinguishing them from the more common ester-linked phospholipids.[1][2] These lipids are not merely structural components of cell membranes but are also pivotal players in cellular signaling, membrane trafficking, and are implicated in various pathological conditions, including cancer and neurological disorders.[3][4][5] Their unique chemical stability and biological functions make synthetic ether lipids and their analogues highly valuable tools in drug development and biomedical research. Synthetic ether lipid analogues have shown cytostatic and cytotoxic properties, potentially by disrupting membrane structure and inhibiting key enzymes in signal transduction pathways like protein kinase C and phospholipase C.[1]

This document provides detailed application notes and experimental protocols for the synthesis of a 1-O-alkyl glycerol ether lipid using 2-Iodohexadecan-1-ol as a key building block. While 1-haloalkanes are more conventional precursors, the use of a 2-iodo functionalized fatty alcohol presents a unique synthetic challenge and opportunity for creating novel ether lipid structures. The protocols provided are based on established principles of ether synthesis, primarily the Williamson ether synthesis, and incorporate necessary protecting group strategies to ensure regioselectivity.[6][7][8][9]

Applications in Research and Drug Development

Synthetic ether lipids, including those potentially derived from this compound, have a broad range of applications:

-

Anticancer Agents: Many synthetic ether lipids exhibit potent antitumor activity.[10] They are thought to integrate into cellular membranes, altering their fluidity and the function of membrane-associated proteins, ultimately leading to apoptosis in cancer cells.

-

Drug Delivery Vehicles: The amphiphilic nature of ether lipids makes them suitable components of liposomal drug delivery systems, such as Lipid Nanoparticles (LNPs).[11] The stability of the ether bond compared to an ester bond can enhance the in vivo stability of these delivery vehicles.

-

Probes for Studying Cellular Signaling: Fluorescently or isotopically labeled synthetic ether lipids can be used as probes to investigate the roles of these lipids in complex signaling cascades.[3][12] Ether lipids are precursors to signaling molecules like Platelet-Activating Factor (PAF).[1][13]

-

Antimicrobial and Antiparasitic Agents: The synthetic ether lipid analogue miltefosine is an effective oral treatment for leishmaniasis, a parasitic disease.[1] This highlights the potential for developing novel anti-infective agents based on the ether lipid scaffold.

Proposed Synthetic Workflow

The synthesis of a 1-O-(hexadecan-2-yl)-glycerol ether lipid from this compound requires a multi-step approach. A plausible synthetic route involves the protection of the glycerol hydroxyl groups, followed by a Williamson ether synthesis, and subsequent deprotection.

Caption: Proposed workflow for the synthesis of 1-O-(hexadecan-2-yl)-glycerol.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Isopropylidene glycerol (Solketal)

This protocol describes the protection of the 1,2-hydroxyl groups of glycerol.

Materials:

-

Glycerol

-

Anhydrous acetone

-

p-Toluenesulfonic acid (p-TSA) or other acid catalyst

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator

Procedure:

-

To a solution of glycerol (1 eq.) in anhydrous acetone (10-20 fold excess), add a catalytic amount of p-TSA (0.01 eq.).

-

Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst by adding solid sodium bicarbonate until effervescence ceases.

-

Filter the mixture to remove the solids.

-

Remove the excess acetone from the filtrate using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether), wash with brine, and dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude solketal.

-

Purify the product by vacuum distillation.

Expected Yield: 85-95%

Protocol 2: Williamson Ether Synthesis of Protected 1-O-(hexadecan-2-yl)-glycerol

This protocol details the coupling of solketal with this compound.

Materials:

-

1,2-Isopropylidene glycerol (Solketal)

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonium chloride solution (saturated)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Schlenk flask, magnetic stirrer, syringe, nitrogen atmosphere

Procedure:

-

Wash the sodium hydride (1.2 eq.) with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil and suspend it in anhydrous THF.

-

Cool the NaH suspension to 0 °C in an ice bath.

-

Slowly add a solution of solketal (1 eq.) in anhydrous THF to the NaH suspension via a syringe.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Add a solution of this compound (1.1 eq.) in anhydrous THF to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated ammonium chloride solution.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Expected Yield: 60-75%

Protocol 3: Deprotection to Yield 1-O-(hexadecan-2-yl)-glycerol

This protocol describes the removal of the isopropylidene protecting group.

Materials:

-

Protected 1-O-(hexadecan-2-yl)-glycerol

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the protected ether lipid (1 eq.) in methanol.

-

Add 1 M hydrochloric acid and stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the final product.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Expected Yield: 90-98%

Data Presentation

| Reaction Step | Product | Typical Yield (%) | Purity (by NMR/GC-MS) | Key Analytical Data (¹H NMR, δ ppm) |

| Protocol 1 | 1,2-Isopropylidene glycerol (Solketal) | 85-95 | >98% | ~1.3-1.4 (s, 6H, CH₃), 3.5-4.3 (m, 5H, glycerol backbone) |

| Protocol 2 | Protected 1-O-(hexadecan-2-yl)-glycerol | 60-75 | >95% (after chromatography) | ~0.88 (t, 3H, terminal CH₃), 1.2-1.6 (m, alkyl chain), 3.4-4.3 (m, glycerol moiety) |

| Protocol 3 | 1-O-(hexadecan-2-yl)-glycerol | 90-98 | >98% | ~0.88 (t, 3H, terminal CH₃), 1.2-1.6 (m, alkyl chain), 3.4-3.8 (m, glycerol backbone) |

Note: The analytical data provided are estimations and should be confirmed by experimental analysis.

Characterization of the Final Product

The synthesized ether lipid should be thoroughly characterized to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the presence of the ether linkage and the correct connectivity of the alkyl chain to the glycerol backbone.[14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.[14]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of hydroxyl groups and the ether linkage, and the absence of a carbonyl group from any starting materials.

-

Chromatographic Methods: TLC, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the final product.[15]

Ether Lipids in Cellular Signaling

Ether lipids are integral to various signaling pathways. The synthesized 1-O-(hexadecan-2-yl)-glycerol could potentially influence pathways regulated by lipid second messengers. For instance, it could be a substrate for kinases to form a phosphate derivative, which might then interact with other signaling proteins.

Caption: Potential influence of ether lipids on the PLC/PKC signaling pathway.

Safety Precautions

-

Sodium Hydride (NaH): NaH is a highly flammable solid and reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Acids and Bases: Handle strong acids and bases with care.

-

This compound: The toxicological properties of this specific compound may not be well-established. Treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

By following these detailed protocols and application notes, researchers can effectively synthesize and utilize ether lipids derived from this compound for a wide range of applications in biomedical research and drug development.

References

- 1. Ether lipid - Wikipedia [en.wikipedia.org]

- 2. vaccinelab.alfa-chemistry.com [vaccinelab.alfa-chemistry.com]

- 3. Ether-lipids and cellular signaling: A differential role of alkyl- and alkenyl-ether-lipids? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and functional roles of ether lipids [protein-cell.net]

- 5. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 12. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid signaling - Wikipedia [en.wikipedia.org]

- 14. M Sc. Basic Science | ICAR Book Process [ebook.icar.org.in]

- 15. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Radiolabeling of 2-Iodohexadecan-1-ol with ¹²⁵I

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the radiolabeling of 2-Iodohexadecan-1-ol with Iodine-125 (¹²⁵I). The synthesis of the precursor molecule and its subsequent radioiodination via an isotopic exchange reaction are described. This radiolabeled fatty alcohol analog can serve as a valuable tracer in metabolic studies, particularly in tracking lipid metabolism and biodistribution in vivo. The protocols provided herein are based on established chemical reactions adapted for this specific long-chain fatty alcohol.

Introduction

Long-chain fatty alcohols and their derivatives play crucial roles in various biological processes, including membrane structure, energy storage, and signaling pathways. The ability to trace the metabolic fate of these molecules is essential for understanding their physiological and pathological significance. Radiolabeling with gamma-emitting isotopes like ¹²⁵I allows for sensitive and quantitative detection in biological systems.[1] 2-[¹²⁵I]Iodohexadecan-1-ol is a potential tool for such investigations. This document outlines a comprehensive methodology for its preparation and purification.

Synthesis of Precursor: 2-Bromohexadecan-1-ol

Experimental Protocol: Synthesis of 2-Bromohexadecan-1-ol

This protocol is adapted from the synthesis of 1-Bromohexadecane from cetyl alcohol and general principles of halohydrin formation.[2][3]

Materials:

-

1-Hexadecene

-

N-Bromosuccinimide (NBS)

-

tert-Butanol

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve 1-hexadecene (1 equivalent) in a 1:1 mixture of tert-butanol and water.

-

Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain pure 2-bromohexadecan-1-ol.

Expected Yield and Purity:

| Parameter | Expected Value |

| Chemical Yield | 70-85% |

| Chemical Purity | >95% (by NMR and GC-MS) |

Radiolabeling Protocol: Synthesis of 2-[¹²⁵I]Iodohexadecan-1-ol

The radiolabeling is achieved through a nucleophilic isotopic exchange reaction, commonly known as the Finkelstein reaction, where the bromide in 2-bromohexadecan-1-ol is replaced by ¹²⁵I.

Experimental Protocol: Radioiodine Exchange Reaction

This protocol is based on the principles of the Finkelstein reaction and isotopic exchange methods.[4]

Materials:

-

2-Bromohexadecan-1-ol

-

Sodium Iodide [¹²⁵I] (Na¹²⁵I) in 0.1 M NaOH

-

Acetone (anhydrous)

-

Reaction vial (e.g., a sealed conical vial)

-

Heating block or oil bath

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing solvent (e.g., Hexane:Ethyl Acetate 8:2)

-

Phosphorimager or gamma counter for TLC analysis

-

High-Performance Liquid Chromatography (HPLC) system with a radiodetector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., Acetonitrile:Water gradient)

Procedure:

-

In a clean, dry reaction vial, dissolve 2-bromohexadecan-1-ol (1-2 mg) in anhydrous acetone (200-500 µL).

-

Add Na¹²⁵I solution (1-5 mCi, 37-185 MBq) to the reaction vial.

-

Seal the vial and heat the reaction mixture at 50-60 °C for 1-2 hours.

-

Monitor the progress of the radiolabeling reaction by radio-TLC.

-

Spot a small aliquot of the reaction mixture on a TLC plate and develop it using the chosen solvent system.

-

Analyze the TLC plate using a phosphorimager or by cutting the plate and counting the radioactivity in a gamma counter to determine the radiochemical conversion.

-

Once the desired conversion is achieved, cool the reaction mixture to room temperature.

-

Remove the acetone under a gentle stream of nitrogen.

-

Redissolve the residue in a suitable solvent for HPLC purification (e.g., acetonitrile/water).

-

Purify the crude product using reverse-phase HPLC to separate the desired 2-[¹²⁵I]Iodohexadecan-1-ol from unreacted precursor and free [¹²⁵I]iodide.

-

Collect the fraction corresponding to the product and evaporate the solvent.

-

Reconstitute the final product in a suitable formulation buffer (e.g., saline with a small percentage of ethanol or a surfactant).

Quantitative Data Summary:

| Parameter | Expected Value |

| Radiochemical Yield | 60-80% |

| Radiochemical Purity | >98% (after HPLC purification) |

| Specific Activity | >1000 Ci/mmol (>37 TBq/mmol) |

Workflow and Diagrams

Synthesis and Radiolabeling Workflow

The overall process for preparing 2-[¹²⁵I]Iodohexadecan-1-ol involves the synthesis of a brominated precursor followed by a radioiodine exchange reaction.

Caption: Overall workflow for the synthesis and radiolabeling of this compound.

Radioiodine Exchange Reaction Mechanism

The core of the radiolabeling step is a nucleophilic substitution reaction.

Caption: Simplified mechanism of the Finkelstein (halogen exchange) reaction.

Quality Control

Radiochemical Purity Assessment

-

Radio-TLC: A rapid method to assess the progress of the labeling reaction and the presence of free [¹²⁵I]iodide. The Rf values of the product and free iodide should be significantly different.

-

Radio-HPLC: The definitive method for determining the radiochemical purity of the final product. A single radioactive peak corresponding to the product should be observed.

Chemical Identity and Purity of Precursor

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the synthesized 2-bromohexadecan-1-ol.

-

Mass Spectrometry (MS): To confirm the molecular weight of the precursor.

Safety Precautions

-

All work with ¹²⁵I must be conducted in a designated radioisotope laboratory with appropriate shielding (e.g., lead bricks).

-

Personnel should wear appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses.

-

Work should be performed in a fume hood to prevent inhalation of volatile radioactive iodine.

-

All radioactive waste must be disposed of according to institutional and regulatory guidelines.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis and radiolabeling of this compound with ¹²⁵I. The resulting radiotracer can be a valuable tool for researchers investigating lipid metabolism and related biological processes. Adherence to the described methods and safety precautions is essential for the successful and safe preparation of this radiolabeled compound.

References

Application Notes and Protocols: 2-Iodohexadecan-1-ol as a Versatile Precursor for Novel Chemical Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Iodohexadecan-1-ol is a functionalized long-chain lipid alcohol that serves as a valuable precursor for the synthesis of sophisticated chemical probes. Its unique structure, featuring a reactive iodide group on the second carbon and a terminal hydroxyl group, allows for a variety of chemical modifications. This enables the development of tailored probes for studying lipid metabolism, signaling pathways, and for the identification of novel protein targets through activity-based protein profiling (ABPP). This document provides detailed protocols for the synthesis of a clickable alkyne-derivatized probe from this compound and its application in a typical chemoproteomic workflow.

Synthesis of a Clickable Probe: (±)-Octadec-17-yne-1,16-diol

A common strategy for converting a precursor like this compound into a versatile chemical probe is to introduce a bioorthogonal handle, such as a terminal alkyne. This "clickable" group allows for the covalent attachment of reporter tags (e.g., fluorophores, biotin) via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).

Here, we describe a hypothetical synthesis of (±)-octadec-17-yne-1,16-diol from this compound via a Sonogashira-type cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the secondary iodide and a terminal alkyne.

Experimental Protocol: Synthesis of (±)-Octadec-17-yne-1,16-diol

Materials:

-

This compound

-

Ethynyltrimethylsilane (TMS-acetylene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrabutylammonium fluoride (TBAF)

-

Anhydrous tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Sonogashira Coupling:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

-

Add Pd(OAc)₂ (0.05 equivalents), PPh₃ (0.1 equivalents), and CuI (0.1 equivalents).

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Add triethylamine (3 equivalents) followed by ethynyltrimethylsilane (1.5 equivalents).

-

Stir the reaction mixture at 60°C for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Deprotection:

-

Upon completion, cool the reaction mixture to room temperature and add a 1M solution of TBAF in THF (2 equivalents).

-

Stir for 2 hours at room temperature to remove the trimethylsilyl (TMS) protecting group.

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product, (±)-octadec-17-yne-1,16-diol.

-

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| This compound | 1.0 g (2.71 mmol) |

| Ethynyltrimethylsilane | 0.40 g (4.07 mmol) |

| Catalysts | |

| Pd(OAc)₂ | 30.4 mg (0.136 mmol) |

| PPh₃ | 71.1 mg (0.271 mmol) |

| CuI | 51.6 mg (0.271 mmol) |

| Reagents & Solvents | |

| Triethylamine | 1.13 mL (8.13 mmol) |

| TBAF (1M in THF) | 5.42 mL (5.42 mmol) |

| Anhydrous THF | 20 mL |

| Reaction Conditions | |

| Temperature (Coupling) | 60°C |

| Reaction Time (Coupling) | 24 hours |

| Temperature (Deprotection) | Room Temperature |

| Reaction Time (Deprotection) | 2 hours |

| Hypothetical Yield | |

| Theoretical Yield | 0.77 g |

| Actual Yield | 0.58 g (75%) |

Application in Activity-Based Protein Profiling (ABPP)

The synthesized alkynyl probe, (±)-octadec-17-yne-1,16-diol, can be used to identify cellular targets of long-chain fatty alcohols or related metabolites. The workflow involves treating live cells with the probe, which may be metabolized or bind to target proteins. Subsequently, the alkyne handle is used to attach a reporter tag for visualization or enrichment and identification of target proteins.

Experimental Workflow for ABPP

Caption: Experimental workflow for ABPP using the clickable probe.

Detailed Protocol for ABPP

1. Cell Culture and Probe Treatment:

-

Culture cells (e.g., HEK293T) to ~80% confluency in a suitable medium.

-

Treat the cells with varying concentrations of (±)-octadec-17-yne-1,16-diol (e.g., 1-50 µM) for a specified duration (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation.

3. Click Chemistry:

-

To the cell lysate, add the click chemistry reaction cocktail:

-

Azide reporter tag (e.g., Biotin-Azide for enrichment or a fluorescent azide like TAMRA-Azide for visualization).

-

Copper(II) sulfate (CuSO₄).

-

A reducing agent (e.g., sodium ascorbate).

-

A copper ligand (e.g., TBTA).

-

-

Incubate the reaction for 1 hour at room temperature.

4. Downstream Analysis:

-

For Visualization:

-

Resolve the labeled proteins by SDS-PAGE.

-

Visualize the labeled proteins using an in-gel fluorescence scanner.

-

-

For Target Identification:

-

Incubate the biotin-labeled lysate with streptavidin-coated beads to enrich for probe-bound proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Perform on-bead digestion of the enriched proteins (e.g., with trypsin).

-